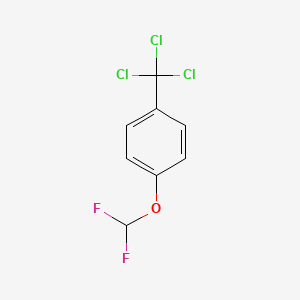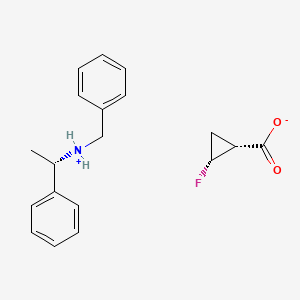
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine (5-TFMPCP) is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. It is a colorless solid that is insoluble in water and has a molecular weight of 339.3 g/mol. 5-TFMPCP is an important intermediate for the synthesis of a variety of biologically active compounds. It has been used in a variety of scientific research applications and is an important research tool for scientists.
Aplicaciones Científicas De Investigación
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anticancer drugs. It has also been used in the synthesis of novel fluorescent dyes and fluorescent proteins. Additionally, 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in the synthesis of biologically active peptides and proteins.
Mecanismo De Acción
The mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine is not well understood. However, it is believed to interact with DNA and RNA, leading to the inhibition of protein synthesis. Additionally, it is believed to act as an inhibitor of enzymes involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial activity. Additionally, it has been shown to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its availability. It is commercially available and can be easily synthesized in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its toxicity. It has been shown to be toxic to cells and can cause DNA damage. Additionally, it can be irritating to the skin and eyes.
Direcciones Futuras
1. Further research into the mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and its effects on biological systems.
2. Development of new synthetic methods for the synthesis of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and related compounds.
3. Investigation of the potential therapeutic applications of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
4. Evaluation of the safety and efficacy of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in vivo.
5. Development of new fluorescent dyes and fluorescent proteins based on 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
6. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the expression of genes and proteins.
7. Exploration of the potential of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine as a tool for drug discovery and development.
8. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the metabolism of nucleic acids.
9. Development of new methods for the detection of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in biological samples.
10. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the immune system.
Métodos De Síntesis
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine can be synthesized in a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with thionyl chloride to form the intermediate 3-trifluoromethylphenyl chloroformate. This compound is then reacted with 2,4,6-trichloropyrimidine to yield 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
Propiedades
IUPAC Name |
2,4,6-trichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-8-7(9(13)19-10(14)18-8)5-2-1-3-6(4-5)11(15,16)17/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNBZMYZYAUHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(N=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)







